molecular formula C5H10ClN3O B1373652 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride CAS No. 1211430-20-4

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Cat. No. B1373652
CAS RN: 1211430-20-4
M. Wt: 163.6 g/mol
InChI Key: VLOVDCIPZJBYDP-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole derivatives are an important class of heterocyclic compounds. They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives can be analyzed using techniques like FT-IR, 1H NMR, and 13C-NMR . For example, the FT-IR spectrum can show peaks corresponding to NH2, NH, and amide C=O groups .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions. For instance, they can undergo an annulation reaction, followed by desulfurization/intramolecular rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can be determined using techniques like melting point determination, FT-IR spectroscopy, and NMR spectroscopy .

Scientific Research Applications

Chemical Reactions and Synthesis

  • A study explored a ring-fission/C–C bond cleavage reaction involving an N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, highlighting a mechanism leading to the formation of several compounds, which were characterized using NMR, mass spectrometry, and IR-spectroscopy (Jäger et al., 2002).
  • Another study demonstrated the use of 3-Methyl-4H-[1,2,4]-oxadiazol-5-one as a versatile synthon for protecting monosubstituted acetamidines in various synthetic sequences, showing its stability under non-aqueous conditions and its application in mild reduction processes (Moormann et al., 2004).

Biological and Medicinal Research

  • Research on newer carbazole conjugates, involving 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines, examined their synthesis, characterization, and biological screening, with a focus on antibacterial, antifungal, and anticancer activities (Verma et al., 2022).

Energetic Materials and Organic Chemistry

  • A study on the synthesis and characterization of multicyclic oxadiazoles and 1-hydroxytetrazoles as energetic materials highlighted the design based on thermal stability and high density, providing insights into the synthetic approaches and chemistry of these heterocycles (Pagoria et al., 2017).

Photoreactivity and Molecular Transformations

  • The photochemistry of 1,2,4-oxadiazoles was investigated, focusing on the formation of 1,2,4-triazoles, indazoles, and benzimidazoles, revealing the pathways and intermediates involved in these photoreactions (Buscemi et al., 1996).

Insecticidal and Antimicrobial Applications

  • A study on anthranilic diamide analogues containing 1,2,4-oxadiazole rings explored their design, synthesis, insecticidal activity, and structure-activity relationship, highlighting the potential of these compounds in pest management (Liu et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride are currently unknown. The compound is part of a class of molecules known as oxadiazoles, which have been synthesized and studied for their potential anti-infective properties . .

Mode of Action

Oxadiazoles, in general, are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This could potentially influence their interaction with biological targets.

Safety and Hazards

The safety and hazards associated with 1,2,4-oxadiazole derivatives can vary depending on their specific structure. Some compounds may be classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 .

Future Directions

The future directions in the research of 1,2,4-oxadiazole derivatives could involve the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities . This is an important goal for modern organic chemistry .

properties

IUPAC Name

1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-3(6)5-7-4(2)8-9-5;/h3H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOVDCIPZJBYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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